![molecular formula C22H14F2N4O B4886022 7-(2-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4886022.png)
7-(2-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
7-(2-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C22H14F2N4O and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.11356741 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-(2-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H14F2N4O
- Molecular Weight : 326.32 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes a pyrazolo-pyrido-pyrimidine core, which contributes to its unique biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in cell cycle regulation. For instance:
- Mechanism of Action : The compound may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that it induces apoptotic effects through the accumulation of cyclin B1 and modulation of mitotic spindle checkpoint proteins like BubR1 .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. It has been evaluated against multi-drug-resistant strains of bacteria and fungi, demonstrating significant inhibitory effects at relatively low concentrations .
In Vitro Studies
A series of in vitro studies have assessed the compound's efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
SKOV-3 (Ovarian) | 5.0 | Induces apoptosis |
A431 (Epidermal Carcinoma) | 3.5 | Inhibits proliferation |
MCF-7 (Breast Cancer) | 4.0 | Cell cycle arrest |
These findings suggest that the compound has potent anticancer properties and could be a candidate for further development in cancer therapy.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various diseases, particularly cancer. Its mechanism of action may involve:
- Inhibition of Cyclin-Dependent Kinases (CDKs): This action can lead to the suppression of cancer cell proliferation by disrupting the cell cycle.
- Antimicrobial and Antiviral Properties: Preliminary studies suggest that it may exhibit activity against certain pathogens.
Biological Studies
Research indicates that the compound may interact with several biological pathways:
- Targeting Enzymatic Pathways: It may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
- Potential as an Anticancer Agent: Studies have shown efficacy in vitro against various cancer cell lines, indicating its promise as a lead compound for drug development.
Material Science
Due to its unique chemical structure, this compound can serve as a building block for synthesizing more complex materials:
- Development of New Heterocyclic Compounds: Its derivatives can be synthesized for applications in organic electronics and photonic devices.
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest.
Case Study: Antimicrobial Activity
Research highlighted in Bioorganic & Medicinal Chemistry Letters reported that the compound showed promising activity against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Properties
IUPAC Name |
11-(2-fluorophenyl)-5-(4-fluorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N4O/c1-13-20(14-6-8-15(23)9-7-14)21-25-12-16-18(28(21)26-13)10-11-27(22(16)29)19-5-3-2-4-17(19)24/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDBWGPJHASXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.